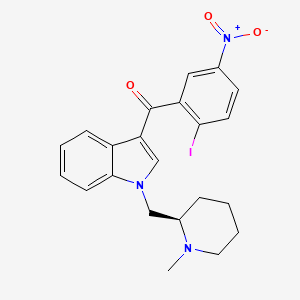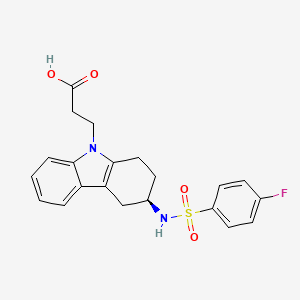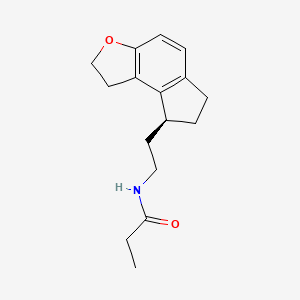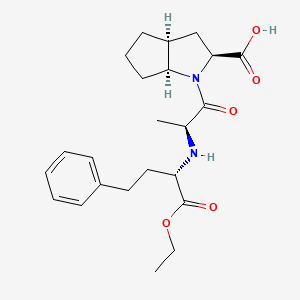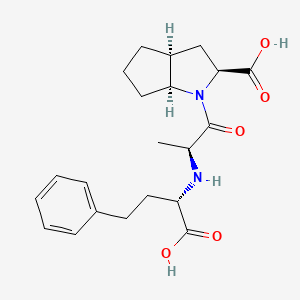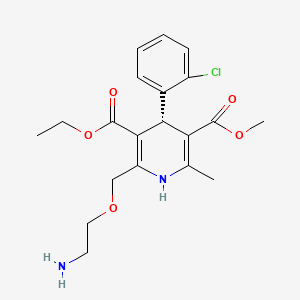
Nifuratel
Descripción general
Descripción
Nifuratel is a nitrofuran derivative known for its broad-spectrum antimicrobial properties. It is primarily used in the treatment of gynecological infections, including bacterial vaginosis, trichomoniasis, and candidiasis. This compound is marketed under the brand name Macmiror and is available in various formulations, including oral tablets and vaginal pessaries .
Aplicaciones Científicas De Investigación
Nifuratel has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying nitrofuran derivatives and their reactions.
Biology: this compound is studied for its antimicrobial properties against various pathogens, including bacteria, fungi, and protozoa.
Medicine: It is used in clinical research for treating gynecological infections and has shown potential in treating gastric cancer by inhibiting STAT3 activation
Industry: this compound is used in the formulation of pharmaceutical products for treating infections
Mecanismo De Acción
Target of Action
Nifuratel, a nitrofuran derivative, has a broad spectrum of action against various microorganisms. It is effective against Chlamydia trachomatis , Mycoplasma spp. , and Candida spp. . Additionally, it has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The mechanism of action of this compound is multifaceted. It works by interfering with the fundamental processes of microbial cells, inhibiting the synthesis of nucleic acids, which are essential for the replication and function of bacteria, fungi, and protozoa . In the context of cancer cells, this compound acts by inhibiting the constitutive and interleukin-6-induced activation of STAT3 .
Biochemical Pathways
This compound affects the STAT3 pathway, which is critical for the growth of various types of cells, including gastric cancer cells . By inhibiting STAT3, this compound disrupts the downstream signaling pathways, leading to suppressed proliferation and induced apoptosis of cancer cells .
Result of Action
This compound has significant effects at the molecular and cellular levels. It significantly suppresses proliferation and induces apoptosis of gastric cancer cells . It also reduces the survival of Salmonella in macrophages by its extracellular and intracellular antibacterial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals and disinfectants can select for the presence of antibiotic-resistant plasmids . .
Análisis Bioquímico
Biochemical Properties
Nifuratel plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it has been identified as a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly suppresses proliferation and induces apoptosis of gastric cancer cells . This influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with STAT3. By inhibiting the constitutive and interleukin-6-induced STAT3 activation, this compound exerts its effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nifuratel involves several steps:
Epoxy Chloropropane Reaction: Epoxy chloropropane reacts with tert-butyl carbazate to form an intermediate.
Carbonyl Diimidazole Reaction: The intermediate then reacts with carbonyl diimidazole (CDI) to form another intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with sodium methyl mercaptide.
Boc Group Removal: Under acidic conditions, the Boc group is removed from the intermediate.
Final Reaction: The resulting compound reacts with 5-nitrofurfural to yield this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be environmentally friendly, with high reaction yields and minimal by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly involving its nitrofuran moiety.
Reduction: The nitro group in this compound can be reduced under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially involving its methylthio group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium methyl mercaptide are commonly used
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amino derivatives.
Substitution Products: Substitution reactions yield various substituted derivatives depending on the reagents used
Comparación Con Compuestos Similares
Nitrofurantoin: Another nitrofuran derivative used primarily for urinary tract infections.
Nifuroxazide: Used for treating gastrointestinal infections.
Comparison:
Uniqueness: Nifuratel is unique in its broad-spectrum activity and its ability to inhibit STAT3, making it effective against a wide range of pathogens and certain cancer cells
Efficacy: Compared to Nitrofurantoin and Nifuroxazide, this compound has a broader spectrum of activity and is effective against both bacterial and fungal infections
This compound’s versatility and broad-spectrum activity make it a valuable compound in both clinical and research settings.
Propiedades
IUPAC Name |
5-(methylsulfanylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c1-19-6-8-5-12(10(14)18-8)11-4-7-2-3-9(17-7)13(15)16/h2-4,8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKTCXJCCHINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863471 | |
| Record name | 5-((Methylthio)methyl)-3-(((5-nitro-2-furanyl)methylene)amino)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4936-47-4 | |
| Record name | Nifuratel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4936-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((Methylthio)methyl)-3-(((5-nitro-2-furanyl)methylene)amino)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nifuratel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


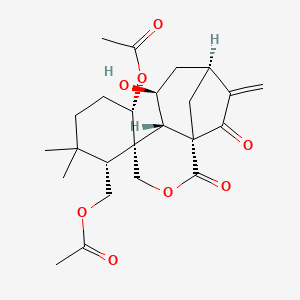
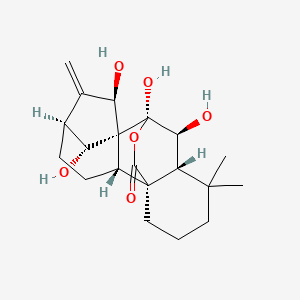
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)




